molecular formula C13H21NO B13180991 (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine

(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine

Cat. No.: B13180991
M. Wt: 207.31 g/mol
InChI Key: LQGDAZFYSIGWTH-LLVKDONJSA-N
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Description

(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the Pentyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with pentyl bromide in the presence of a base such as potassium carbonate to form 4-pentyloxyphenol.

    Amination Reaction: The 4-pentyloxyphenol is then subjected to a reductive amination reaction with an appropriate amine source, such as ethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[4-(Methoxy)phenyl]ethan-1-amine: Similar structure with a methoxy group instead of a pentyloxy group.

    (1R)-1-[4-(Ethoxy)phenyl]ethan-1-amine: Similar structure with an ethoxy group instead of a pentyloxy group.

Uniqueness

(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties and potential biological activities compared to its analogs with shorter alkoxy chains.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1R)-1-(4-pentoxyphenyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11H,3-5,10,14H2,1-2H3/t11-/m1/s1

InChI Key

LQGDAZFYSIGWTH-LLVKDONJSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)[C@@H](C)N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C)N

Origin of Product

United States

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